molecular formula C10H13BrN4O B8367751 1-(5-Bromopyrimidin-4-yl)piperidine-4-carboxamide

1-(5-Bromopyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B8367751
M. Wt: 285.14 g/mol
InChI Key: SPNOLGZPXLISTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromopyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C10H13BrN4O and its molecular weight is 285.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13BrN4O

Molecular Weight

285.14 g/mol

IUPAC Name

1-(5-bromopyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C10H13BrN4O/c11-8-5-13-6-14-10(8)15-3-1-7(2-4-15)9(12)16/h5-7H,1-4H2,(H2,12,16)

InChI Key

SPNOLGZPXLISTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=NC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-4-chloropyrimidine hydrochloride 21 (0.10 g, 0.36 mmol) in DMF (2 mL) was added triethylamine (0.51 mL, 3.6 mmol). After stirring for 30 min, a solution of isonipecotamide (0.14 g, 1.1 mmol) in DMF (2 mL) was added and the mixture was stirred at r.t. for a further 16 h. The mixture was poured into a saturated solution of sodium hydrogen carbonate (50 mL) and extracted with EtOAc (2×25 mL). The combined organic extracts were washed with water (25 mL), brine (25 mL), dried (MgSO4) and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (CH2Cl2, MeOH, 98:2) to furnish the title compound as a white solid (60 mg, 58%), m.p. 188-190° C.; umax (CHCl3)/cm−1 3012, 2853, 1682, 1566, 1447, 1359, 1144, 1017, 950; m/z (ESI) C10H14BrN4O requires 285.0346, found [M+H]+ 285.0344.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
58%

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